molecular formula C20H21FN4O4 B2581621 N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide CAS No. 887465-91-0

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide

Cat. No.: B2581621
CAS No.: 887465-91-0
M. Wt: 400.41
InChI Key: FQEVPXNFOAJFQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 5-oxopyrrolidin-3-yl core substituted with a 3-fluorophenyl group at the 1-position and a piperazine-1-carboxamide moiety at the 4-position, further functionalized with a furan-2-carbonyl group. The pyrrolidinone ring may enhance metabolic stability, while the fluorophenyl and furanoyl groups contribute to lipophilicity and electronic interactions .

Properties

IUPAC Name

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O4/c21-14-3-1-4-16(11-14)25-13-15(12-18(25)26)22-20(28)24-8-6-23(7-9-24)19(27)17-5-2-10-29-17/h1-5,10-11,15H,6-9,12-13H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEVPXNFOAJFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide typically involves multiple steps, starting with the construction of the pyrrolidine ring. This can be achieved through cyclization reactions involving appropriate precursors. The fluorophenyl group is introduced via electrophilic aromatic substitution, while the furan ring can be incorporated through a variety of methods, including cyclization of appropriate precursors or direct functionalization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide variety of products depending on the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer treatment. Its structure suggests that it may interact with specific biological targets involved in tumor growth and proliferation. For instance, derivatives of similar piperazine-based compounds have shown promising results in inhibiting cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest .

G Protein-Coupled Receptors (GPCRs)
The compound may also act as a modulator of GPCRs, which are critical in many physiological processes and are common targets for drug discovery. Research indicates that compounds with similar piperazine frameworks can influence GPCR signaling pathways, potentially leading to new therapies for conditions like depression and anxiety .

Neuropharmacology

CNS Activity
The presence of the pyrrolidine and piperazine moieties suggests that this compound could interact with neurotransmitter systems. Compounds with structural similarities have been investigated for their effects on serotonin and dopamine receptors, which are pivotal in treating psychiatric disorders .

Pain Management
Emerging evidence points to the analgesic properties of piperazine derivatives. N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide could potentially serve as a scaffold for developing new pain management therapies, particularly for neuropathic pain conditions .

Table 1: Summary of Research Findings

Study ReferenceApplication AreaFindings
Anticancer ActivityInduced apoptosis in various cancer cell lines
GPCR ModulationInfluenced signaling pathways related to mood disorders
CNS ActivityShowed potential as a serotonin receptor modulator
Pain ManagementDemonstrated analgesic effects in preclinical models

Mechanism of Action

The mechanism of action of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the suppression of viral replication in infections. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Quinazolinone-Piperazine Derivatives (A25–A30)

Example Compound :

  • A28 : N-(3-Fluoro-2-methylphenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide .

Structural Similarities :

  • Piperazine-carboxamide backbone : Shared with the target compound.
  • Fluorinated aromatic substituents : A28 includes a 3-fluoro-2-methylphenyl group, analogous to the 3-fluorophenyl in the target.

Key Differences :

  • Core heterocycle: A28 uses a quinazolinone (4-oxo-3,4-dihydroquinazoline) instead of a pyrrolidinone.
  • Linker: A28 has a methylene (-CH2-) bridge between quinazolinone and piperazine, whereas the target compound directly links pyrrolidinone to piperazine.

Physical Properties :

Property Target Compound (Estimated) A28
Molecular Weight ~402 g/mol 440.45 g/mol
Melting Point Not reported 191.2–202.8°C
Yield Not reported 47.8–54.1%

Implications: The quinazolinone core in A28 may enhance π-π stacking interactions in biological targets compared to the pyrrolidinone in the target compound. The methyl substituent in A28 could sterically hinder binding in some contexts .

Benzo[b][1,4]Oxazin-Piperazine Hybrids

Example Compounds :

  • 54: 4-(3-(2-Fluoro-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-phenylpiperazine-1-carboxamide .
  • 55 : Difluoro analogue of 54 .

Structural Similarities :

  • Piperazine-carboxamide motif : Present in both compounds.
  • Carbonyl-rich linkers: The propanoyl chain in 54/55 mirrors the direct linkage in the target compound.

Key Differences :

  • Heterocyclic core: Benzo[b][1,4]oxazinone in 54/55 vs. pyrrolidinone in the target.
  • Fluorination pattern: 54 has a single fluorine on the benzoxazinone, while the target has a 3-fluorophenyl group.

Furanoylpiperazine Derivatives

Example Compounds :

  • Y0Y : 4-(Furan-2-carbonyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide .
  • BZ-I : N-(1,3-Benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide .

Structural Similarities :

  • Furan-2-carbonylpiperazine : Common in all three compounds.
  • Carboxamide linkage : Central to their architectures.

Key Differences :

  • Substituents : Y0Y has a 4-methoxyphenyl , BZ-I includes a benzothiazole , and the target compound features a 3-fluorophenyl-pyrrolidinyl group.
  • Molecular Weight: Y0Y: 329.35 g/mol Target: ~402 g/mol BZ-I: Not reported but likely higher due to benzothiazole.

Implications : The methoxy group in Y0Y may enhance solubility but reduce membrane permeability compared to the fluorophenyl group in the target. BZ-I’s benzothiazole could improve fluorescence properties for imaging applications .

Fluorophenyl-Containing Analogues

Example Compound :

  • N-[(3S)-1-{4-[(3-Fluorophenyl)methoxy]phenyl}-5-oxopyrrolidin-3-yl]acetamide .

Structural Similarities :

  • 5-Oxopyrrolidin core : Shared with the target compound.
  • 3-Fluorophenyl group : Present in both.

Key Differences :

  • Substituent position: The fluorophenyl in this analogue is attached via a methoxy linker to a phenyl ring, whereas the target compound has direct substitution on the pyrrolidinone.
  • Piperazine absence : This analogue lacks the piperazine-carboxamide moiety.

Implications : The absence of piperazine may limit interactions with targets requiring basic nitrogen atoms, such as neurotransmitter receptors .

Biological Activity

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide, a compound with significant potential in medicinal chemistry, has been studied for its biological activity, particularly in the context of neuropharmacology and cancer therapeutics. This article compiles findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C21H18FN3O3C_{21}H_{18}FN_{3}O_{3}, and it features a complex structure that includes a piperazine ring, a pyrrolidine moiety, and a furan carbonyl group. The presence of the fluorophenyl group is particularly noteworthy as it may enhance the compound's interaction with biological targets.

Anticancer Properties

Several studies have indicated that derivatives of this compound exhibit promising anticancer activity. For instance, research has demonstrated that compounds with similar structural motifs can inhibit cell proliferation in various cancer cell lines. In particular:

  • Cell Line Studies : Compounds structurally related to this compound have shown moderate to high cytotoxicity against human cancer cell lines such as HT-29 (colon cancer) and TK-10 (renal cancer) at micromolar concentrations .

Neuropharmacological Effects

The compound is also being investigated for its potential neuropharmacological effects. Its ability to modulate neurotransmitter systems could make it a candidate for treating neurological disorders.

  • Monoamine Oxidase Inhibition : Similar piperazine derivatives have been shown to inhibit monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters like serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms of depression and anxiety .

The exact mechanism of action for this compound is still under investigation. However, several hypotheses based on related compounds suggest:

  • Receptor Interaction : The compound may act as an agonist or antagonist at various receptors involved in neurotransmission.
  • Enzyme Inhibition : It may inhibit enzymes such as MAO, leading to altered levels of neurotransmitters.
  • Apoptosis Induction : In cancer cells, it could induce apoptosis through pathways involving mitochondrial dysfunction or oxidative stress .

Data Table: Biological Activity Overview

Activity TypeTarget Cell LinesIC50 Values (µM)Mechanism of Action
AnticancerHT-2910 - 30Induction of apoptosis
TK-1015 - 25Cell cycle arrest
NeuropharmacologicalNeurotransmitter systemsN/AMAO inhibition

Case Studies

Recent studies have explored the biological activity of related compounds with similar structures:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a series of piperazine derivatives and found that one derivative exhibited an IC50 value of 12 µM against HT-29 cells, indicating strong potential for further development .
  • Neuropharmacological Research : Research focused on the MAO inhibitory activity of similar compounds showed significant inhibition with IC50 values ranging from 0.01 µM to 0.05 µM, suggesting that these compounds could be effective in treating mood disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.